

Spectroscopic Profile of Daphnicyclidin D: A Technical Guide

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Compound of Interest

Compound Name: *Daphnicyclidin D*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Daphnicyclidin D**, a member of the complex family of Daphniphyllum alkaloids. The information presented herein is intended to serve as a core reference for researchers engaged in the study, synthesis, and application of this natural product.

Introduction

Daphnicyclidin D is a polycyclic alkaloid isolated from plants of the *Daphniphyllum* genus, notably *Daphniphyllum humile*.^[1] Like other members of its class, it possesses a complex and unique molecular architecture that has attracted significant interest from the synthetic and medicinal chemistry communities. The elucidation of its structure and stereochemistry relies heavily on a suite of spectroscopic techniques. This document collates the key spectroscopic data for **Daphnicyclidin D** and outlines the general experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **Daphnicyclidin D**. This information is critical for the identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of **Daphnicyclidin D**. The ¹H and ¹³C NMR data provide a detailed map of the proton and carbon environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for **Daphnicyclidin D**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data sourced from the supporting information of the total synthesis publication.			

Table 2: ¹³C NMR Spectroscopic Data for **Daphnicyclidin D**

Position	Chemical Shift (δ , ppm)
Data sourced from the supporting information of the total synthesis publication.	

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and exact mass of **Daphnicyclidin D**.

Table 3: High-Resolution Mass Spectrometry Data for **Daphnicyclidin D**

Ionization Mode	Calculated m/z	Measured m/z	Molecular Formula
ESI+	[Value]	[Value]	C ₂₂ H ₂₉ NO ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopic Data for **Daphnicyclidin D**

Wavenumber (cm ⁻¹)	Assignment
[Value]	N-H stretch
[Value]	C=O stretch (ketone)
[Value]	C=C stretch
[Value]	C-O stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule, often indicating the presence of chromophores.

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for **Daphnicyclidin D**

Solvent	λ _{max} (nm)
Methanol	[Value]

Experimental Protocols

The following sections detail the general methodologies used for the isolation and spectroscopic analysis of **Daphnicyclidin D** and related *Daphniphyllum* alkaloids.

Isolation of Daphnicyclidin D

Daphnicyclidin D is typically isolated from the dried and powdered stems or leaves of *Daphniphyllum* species. A general procedure involves:

- Extraction: The plant material is extracted with a solvent such as methanol or ethanol at room temperature. The resulting extract is then concentrated under reduced pressure.
- Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with Na₂CO₃ or NH₄OH) to a pH of approximately 9-10.

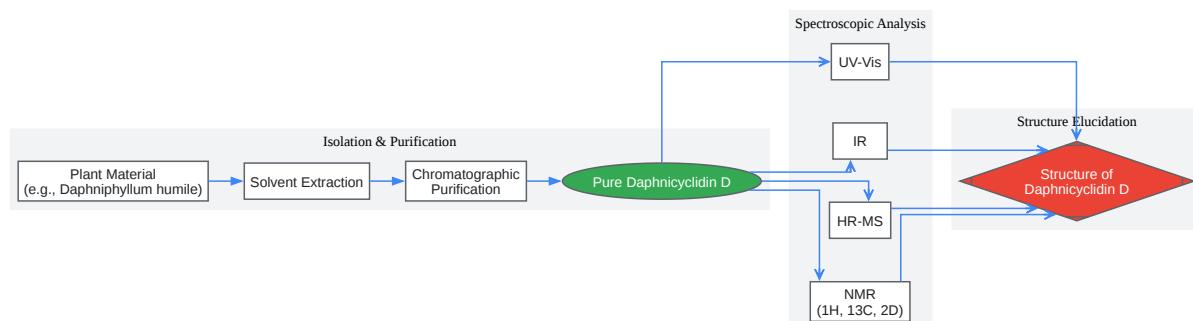
- Extraction of Alkaloids: The basic aqueous solution is extracted with an organic solvent like chloroform or dichloromethane to yield the crude alkaloid fraction.
- Chromatographic Purification: The crude alkaloid mixture is subjected to a series of chromatographic techniques for purification. This typically includes column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to afford pure **Daphnicyclidin D**.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). Samples are typically dissolved in deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD) with tetramethylsilane (TMS) as the internal standard.
- Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- IR Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrophotometer. Samples are typically prepared as a thin film on a KBr plate or mixed with KBr and pressed into a pellet.
- UV-Vis Spectroscopy: UV-Vis spectra are obtained using a spectrophotometer, with the sample dissolved in a UV-transparent solvent such as methanol or ethanol.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Daphnicyclidin D**.



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Caption: General workflow for the isolation and spectroscopic characterization of **Daphnicyclidin D**.

Conclusion

The spectroscopic data and experimental protocols presented in this guide provide a foundational resource for the study of **Daphnicyclidin D**. Accurate and comprehensive spectroscopic characterization is essential for confirming the identity and purity of this complex natural product in research and development settings.

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References

- 1. Daphnicyclidins J and K, unique polycyclic alkaloids from *Daphniphyllum humile* - PubMed [pubmed.ncbi.nlm.nih.gov]
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